1-(2-Dimethylaminoethyl)piperazine
Overview
Description
1-(2-Dimethylaminoethyl)piperazine is a useful research compound. Its molecular formula is C8H19N3 and its molecular weight is 157.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Biofilm Inhibition
1-(2-Dimethylaminoethyl)piperazine derivatives have been shown to exhibit significant antibacterial and biofilm inhibition activities. A study by Mekky and Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated excellent efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. They also showed potential as MRSA and VRE inhibitors. The compounds proved to be more effective biofilm inhibitors than the reference drug Ciprofloxacin, with impressive IC50 values against multiple bacterial strains (Mekky & Sanad, 2020).
Peptide Derivatization for Mass Spectrometry
Piperazine-based derivatives, including those related to this compound, have been utilized in the derivatization of carboxyl groups on peptides. This process enhances the ionization efficiency in mass spectrometry, which is crucial for comprehensive proteome analysis. Qiao et al. (2011) demonstrated that these derivatives significantly improve the detection of peptides with low molecular weight and high pI value, making them valuable in proteomic research (Qiao et al., 2011).
CO2 Absorption in Aqueous Solutions
In the field of environmental chemistry, this compound has been studied for its role in enhancing CO2 absorption. Zhang et al. (2020) explored its use in combination with other amines to improve CO2 capture from gas mixtures. This research highlights its potential application in carbon capture technologies (Zhang et al., 2020).
Neuroprotective Applications
This compound derivatives have also been explored for their neuroprotective properties. Lecanu et al. (2010) reported on a compound, SP-04, containing this moiety. It showed potential in treating Alzheimer's disease by inhibiting acetylcholinesterase activity and exhibiting antioxidant properties, highlighting its relevance in neurodegenerative disease research (Lecanu et al., 2010).
Antiviral Properties
This compound derivatives have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors. Romero et al. (1994) synthesized a variety of analogues demonstrating potent inhibition of HIV-1 reverse transcriptase, indicating their potential in antiviral therapies (Romero et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Dimethylaminoethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .
Mode of Action
This compound acts as an agonist at the GABA receptor . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the organism .
Biochemical Pathways
The action of this compound on the GABA receptor affects the biochemical pathway of neurotransmission . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, but more research is needed to fully understand these effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission . By causing flaccid paralysis, the compound can have a significant impact on the organism’s ability to function normally .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to bind to the GABA receptor . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its effects . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a pKa of 9.50±0.28, indicating that it can act as a weak base
Temporal Effects in Laboratory Settings
The compound has a boiling point of 63 °C and should be stored in a dark place, under an inert atmosphere, at room temperature
Metabolic Pathways
Given its structure, it is possible that it may undergo N-dealkylation, a common metabolic reaction for compounds with alkylamino moieties
Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSGSJKBIVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371219 | |
Record name | 1-(2-dimethylaminoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-18-6 | |
Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3644-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-dimethylaminoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.